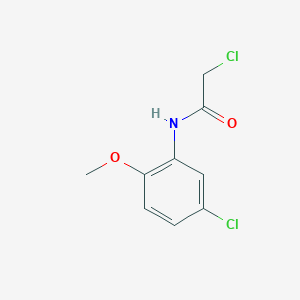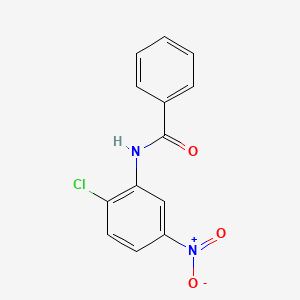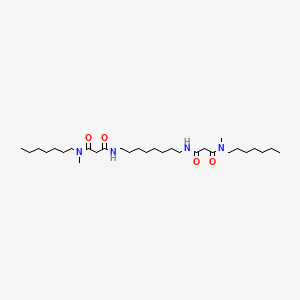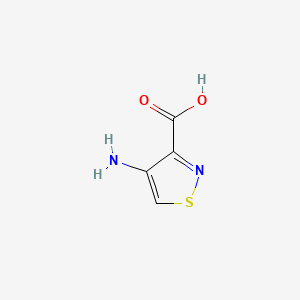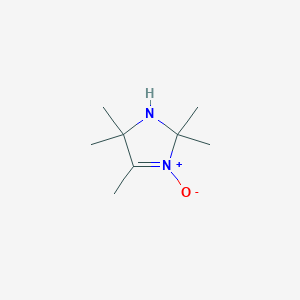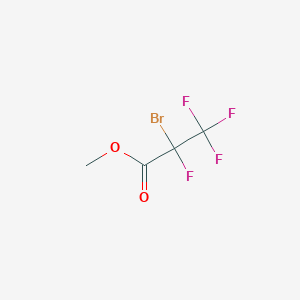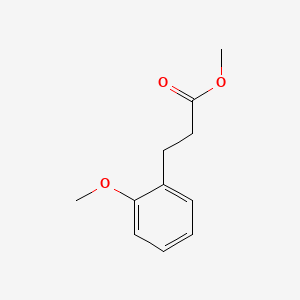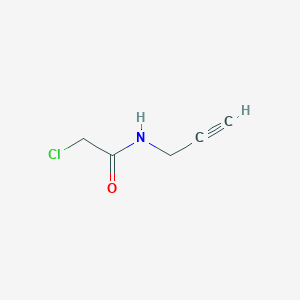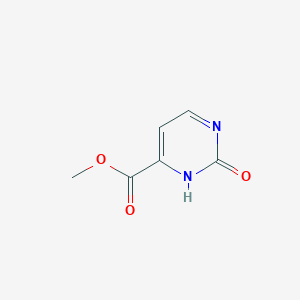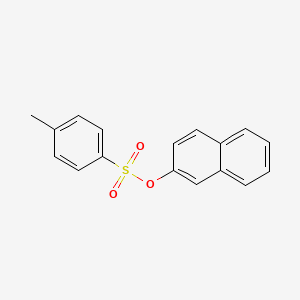
2-Naphthyl p-Toluenesulfonate
描述
2-Naphthyl p-Toluenesulfonate is a chemical compound with the molecular formula C17H14O3S . It has an average mass of 298.356 Da and a monoisotopic mass of 298.066376 Da . It is also known by other names such as 2-Naphthalenol, 4-methylbenzenesulfonate, and 2-Naphthyl 4-methylbenzenesulfonate .
Synthesis Analysis
The synthesis of 2-Naphthyl p-Toluenesulfonate can be achieved through an SN2 reaction. In one method, 2-naphthol/sodium hydroxide reacts with butyl p-toluenesulfonate in a single 3 or 4-hour lab period, yielding a solid product . This reaction provides students with experience with a commonly encountered leaving group .Molecular Structure Analysis
The molecular structure of 2-Naphthyl p-Toluenesulfonate consists of an electron-rich aromatic framework with multiple reactive sites . This allows it to be utilized in several kinds of organic reactions .Chemical Reactions Analysis
2-Naphthyl p-Toluenesulfonate is involved in SN2 reactions, which are of fundamental importance in introductory organic chemistry courses . The tosylate electrophile gives students experience with a commonly encountered leaving group .Physical And Chemical Properties Analysis
2-Naphthyl p-Toluenesulfonate has a molecular formula of C17H14O3S, an average mass of 298.356 Da, and a monoisotopic mass of 298.066376 Da .科学研究应用
Catalytic Synthesis Applications
- Synthesis of Amidoalkyl Naphthols: Copper p-toluenesulfonate (CPTS) has been effectively used as a catalyst for synthesizing amidoalkyl naphthols. This approach features advantages like short reaction time, high yield, simple work-up, and reusable catalysts (Wang & Liang, 2011).
Chemical Synthesis Studies
- Synthesis of Various Compounds: Research includes the synthesis of Tetrahydrofurane-2-methanol p-toluenesulfonate and related compounds, highlighting a method that avoids hydrogenation under high pressure, resulting in higher yield and pure samples (Yu Cong-xuan, 2005).
Solubility and Preparation
- Solubility Studies in Aqueous Solutions: The solubilities of sodium p-toluenesulfonate in aqueous sulfuric acid solutions have been examined, providing insights for the preparation of NaPTS and improving processes in 4-methylphenol production (Zhao et al., 2013).
Rearrangement and Reaction Studies
- Rearrangement Studies: Investigations into the rearrangements of 14C-labels in various solvolyses processes have been conducted, providing insights into mechanistic implications in relation to carbonium ion theory (Lee & Forman, 1965).
Synthesis of Derivatives
- Synthesis of 1-[Aryl-(pyrimidin-2-ylamino)-methyl]-naphthalen-2-ols: A study presented a one-pot synthesis route for these derivatives using p-toluenesulfonic acid as a catalyst, achieving excellent yields (Anary‐Abbasinejad et al., 2009).
Stability in Synthesized Materials
- Stability of Chemically Synthesized Polypyrrole Films: Research explored the synthesis of polypyrrole powders and films using p-toluenesulfonate as a dopant, with a focus on conductivity and stability (Thiéblemont et al., 1993).
Molecular Rearrangement
- Thermolysis and Photolysis of Arenesulfonate Aryl Esters: Studies on the thermolysis and photolysis of p-tolyl benzenesulfonate and p-tolyl p-toluenesulfonate, including product identification and mechanism suggestions (Atalla, 1994).
Photochemical Studies
- Photo-Fries Rearrangement of Aryl Sulfonates: Photoreactions of aromatic compounds, such as phenyl and a-naphthyl p-toluenesulfonates, under irradiation were studied to understand photochemical rearrangements (Stratenus & Havinga, 2010).
Synthesis Under Special Conditions
- Microwave-Promoted Synthesis of Novel Derivatives: A study focusing on the use of p-toluenesulfonic acid in a microwave-promoted, solvent-free synthesis process (Mohebat et al., 2019).
Environmental Applications
- Decomposition in Electroplating Solutions: Research on the ozonation of 2-naphthalenesulfonate combined with UV radiation in electroplating solutions, focusing on mineralization and removal strategies (Chen et al., 2005).
未来方向
The potential of 2-Naphthyl p-Toluenesulfonate in multicomponent reactions is still being discovered . This could stimulate researchers to design new multicomponent strategies for the further exploitation of 2-Naphthyl p-Toluenesulfonate for the rapid synthesis of versatile biologically relevant heterocycles .
属性
IUPAC Name |
naphthalen-2-yl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3S/c1-13-6-10-17(11-7-13)21(18,19)20-16-9-8-14-4-2-3-5-15(14)12-16/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCMQKWNHUXBFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278295 | |
| Record name | 2-Naphthyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthyl p-Toluenesulfonate | |
CAS RN |
7385-85-5 | |
| Record name | 7385-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6937 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthyl p-Toluenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30278295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


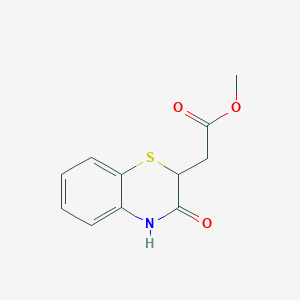
![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1594863.png)
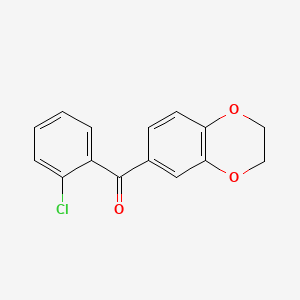
![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)
